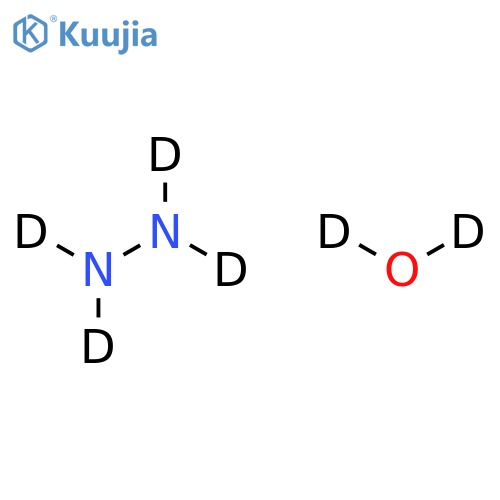Cas no 102096-80-0 (Hydrazine Hydrate-d6)

Hydrazine Hydrate-d6 化学的及び物理的性質
名前と識別子
-
- Hydrazine Hydrate-d6
- Hydrazine-d4 monodeuterate
- Hydrazine-d4 deuterate
- deuterated water;1,1,2,2-tetradeuteriohydrazine
- (?H?)hydrazine; [(?H)oxy](?H)
- Hydrazine-d4, mono(hydrate-d2) (9CI); Water-d2, compd. with hydrazine-d4 (1:1) (9CI); Hydrazine Hydrate-d6
- Hydrazine-d4 monodeuterate, 98 atom % D
- (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1)
- J-000624
- DTXSID20584458
- D99298
- 102096-80-0
-
- インチ: InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6
- InChIKey: IKDUDTNKRLTJSI-YIKVAAQNSA-N
- ほほえんだ: NN.O
計算された属性
- せいみつぶんしりょう: 56.085673295g/mol
- どういたいしつりょう: 56.085673295g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53Ų
じっけんとくせい
- 密度みつど: 1.156 g/mL at 25 °C
- ゆうかいてん: -51.7 °C(lit.)
- ふってん: 120.1 °C(lit.)
- フラッシュポイント: 165 °F
- 屈折率: n20/D 1.428
Hydrazine Hydrate-d6 セキュリティ情報
- 危険物輸送番号:UN 2030 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 45-10-23/24/25-34-43-50/53
- セキュリティの説明: 53-45-60-61
-
危険物標識:


Hydrazine Hydrate-d6 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE10579-5g |
HYDRAZINE HYDRATE-D6 |
102096-80-0 | 98 atom% D | 5g |
$1212.00 | 2024-04-20 | |
| A2B Chem LLC | AE10579-1g |
HYDRAZINE HYDRATE-D6 |
102096-80-0 | 98 atom% D | 1g |
$506.00 | 2024-04-20 | |
| TRC | H697602-2.5g |
Hydrazine Hydrate-d6 |
102096-80-0 | 2.5g |
$515.00 | 2023-05-18 | ||
| TRC | H697602-100mg |
Hydrazine Hydrate-d6 |
102096-80-0 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | H697602-500mg |
Hydrazine Hydrate-d6 |
102096-80-0 | 500mg |
$ 170.00 | 2023-09-07 | ||
| TRC | H697602-250mg |
Hydrazine Hydrate-d6 |
102096-80-0 | 250mg |
$119.00 | 2023-05-18 | ||
| TRC | H697602-1g |
Hydrazine Hydrate-d6 |
102096-80-0 | 1g |
$ 261.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 614009-20G |
Hydrazine Hydrate-d6 |
102096-80-0 | 20g |
¥10014.04 | 2023-12-02 |
Hydrazine Hydrate-d6 関連文献
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Hydrazine Hydrate-d6に関する追加情報
Hydrazine Hydrate-d6 (CAS No. 102096-80-0): A Comprehensive Guide to Deuterium-Labeled Hydrazine Hydrate
Hydrazine Hydrate-d6 (CAS No. 102096-80-0) is a deuterium-labeled derivative of hydrazine hydrate, a compound widely used in various scientific and industrial applications. The incorporation of six deuterium atoms (d6) in its structure makes it a valuable tool in NMR spectroscopy, metabolic studies, and isotope labeling experiments. This article delves into the properties, applications, and recent advancements related to Hydrazine Hydrate-d6, providing insights for researchers and professionals in the field.
The chemical formula of Hydrazine Hydrate-d6 is N2D6·D2O, where the hydrogen atoms in both the hydrazine and water molecules are replaced by deuterium. This isotopic labeling enhances its utility in mechanistic studies and kinetic isotope effect investigations. Researchers often seek deuterated hydrazine hydrate for its ability to provide clearer signals in NMR analysis, reducing background noise and improving data accuracy.
One of the most common questions about Hydrazine Hydrate-d6 is its role in pharmaceutical research. Deuterated compounds like Hydrazine Hydrate-d6 are increasingly used in drug development to study metabolic pathways and improve drug stability. For instance, deuterium labeling can slow down metabolic degradation, a topic of high interest in the development of longer-acting therapeutics. This aligns with the growing trend of deuterated drugs in the pharmaceutical industry.
Another hot topic is the application of Hydrazine Hydrate-d6 in material science. Researchers are exploring its use in the synthesis of deuterated polymers and advanced materials, which exhibit unique properties compared to their non-deuterated counterparts. The demand for isotopically labeled materials is rising, particularly in fields like optoelectronics and energy storage, where precise control over material properties is crucial.
From a safety and handling perspective, Hydrazine Hydrate-d6 requires careful storage and handling due to its reactive nature. While it is not classified as a hazardous material under standard regulations, proper laboratory protocols should always be followed. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation during use.
The market for deuterated compounds like Hydrazine Hydrate-d6 is expanding, driven by advancements in analytical chemistry and life sciences. Suppliers and manufacturers are focusing on high-purity grades to meet the stringent requirements of research laboratories. Recent innovations in deuterium labeling techniques have also made these compounds more accessible, addressing the needs of both academic and industrial researchers.
In summary, Hydrazine Hydrate-d6 (CAS No. 102096-80-0) is a versatile and valuable compound with applications spanning pharmaceutical research, material science, and analytical chemistry. Its role in isotope labeling and NMR spectroscopy makes it indispensable for modern scientific investigations. As the demand for deuterated chemicals continues to grow, Hydrazine Hydrate-d6 remains a key player in advancing research and innovation.
102096-80-0 (Hydrazine Hydrate-d6) 関連製品
- 145571-73-9(Hydrazine-15N2,monohydrate (9CI))
- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 23733-92-8('trans(?)-Methylkhellacton')
- 50538-78-8((1S,3S)-3-methylcyclohexan-1-ol)
- 2228926-36-9(3-(3-amino-1,2-oxazol-5-yl)-N,N-dimethylpyridin-2-amine)
- 1807041-64-0(2-Bromo-6-ethoxytoluene)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)



